

# Ethyl (9Z,11E)-9,11-octadecadienoate CAS number

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## Compound of Interest

Compound Name: CLA 9c,11tr ethyl ester

Cat. No.: B3125963

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An In-depth Technical Guide to Ethyl (9Z,11E)-9,11-octadecadienoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ethyl (9Z,11E)-9,11-octadecadienoate is a specific isomer of the ethyl ester of conjugated linoleic acid (CLA). CLAs are a family of positional and geometric isomers of linoleic acid in which the double bonds are conjugated. The (9Z, 11E) isomer, also known as rumenic acid ethyl ester, is one of the most well-studied and naturally occurring forms of CLA, primarily found in dairy products and meat from ruminant animals.[1] This document provides a comprehensive technical overview of its chemical properties, general experimental protocols for its synthesis and analysis, and insights into its biological activities and associated signaling pathways.

## Chemical Identification and Properties

The definitive identifier for Ethyl (9Z,11E)-9,11-octadecadienoate is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 330214-86-3[2]

## Physicochemical Data

The following table summarizes the key quantitative properties of Ethyl (9Z,11E)-9,11-octadecadienoate. These properties are crucial for experimental design, formulation, and

analytical method development.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>36</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	308.5 g/mol	PubChem[2]
IUPAC Name	ethyl (9Z,11E)-octadeca-9,11-dienoate	PubChem[2]
Monoisotopic Mass	308.271530387 Da	PubChem[2]
XLogP3-AA (LogP)	7.5	PubChem[2]
Polar Surface Area	26.3 Å <sup>2</sup>	PubChem[2]
Rotatable Bond Count	16	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]

## Experimental Protocols

While specific, validated protocols for the synthesis and analysis of Ethyl (9Z,11E)-9,11-octadecadienoate are not readily available in public literature, this section outlines generalized methodologies based on established chemical principles for conjugated fatty acid esters.

### Generalized Synthesis Protocol

The synthesis of Ethyl (9Z,11E)-9,11-octadecadienoate typically involves a two-step process: the isomerization of a linoleic acid source to create the conjugated double bond system, followed by esterification.

#### Step 1: Alkaline Isomerization of Linoleic Acid to (9Z,11E)-CLA

This procedure is adapted from methods used for the commercial production of CLA isomers. [3]

- Preparation: A solution of potassium hydroxide (KOH) in a high-boiling-point solvent like ethylene glycol or propylene glycol is prepared (e.g., 15-21% w/w).<sup>[3][4]</sup>
- Reaction: A linoleic acid-rich oil (e.g., safflower oil, sesame oil) is added to the alkaline solution.<sup>[4][5]</sup> The mixture is heated to a temperature range of 100-180°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.<sup>[3][6]</sup> The reaction is typically run for 1-3 hours.
- Work-up: The reaction mixture is cooled and then acidified with an acid such as hydrochloric acid (HCl) to protonate the fatty acid salts.
- Extraction: The resulting free fatty acids, including a mixture of CLA isomers, are extracted from the aqueous phase using a non-polar solvent like n-hexane.<sup>[3][5]</sup>
- Purification: The organic extract is washed with water until neutral and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield a mixture of fatty acids enriched in CLA. Further purification to isolate the (9Z,11E) isomer may require advanced chromatographic techniques like silver-ion HPLC.

## Step 2: Fischer Esterification to Ethyl Ester

This is a standard acid-catalyzed esterification method.<sup>[7]</sup>

- Reaction Setup: The purified (9Z,11E)-octadecadienoic acid is dissolved in a large excess of absolute ethanol.
- Catalysis: A strong acid catalyst, such as concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or anhydrous hydrogen chloride in ethanol, is added to the solution.
- Reaction Conditions: The mixture is refluxed for several hours or maintained at a moderate temperature (e.g., 50°C) overnight to drive the reaction to completion.<sup>[7]</sup>
- Extraction and Purification: After cooling, water is added to the reaction mixture. The ethyl ester product is extracted using a solvent like hexane or diethyl ether. The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.

- **Final Product:** The organic solvent is evaporated under vacuum to yield the final product, Ethyl (9Z,11E)-9,11-octadecadienoate. Purity should be assessed via analytical methods.

## Generalized Analytical Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of fatty acid esters.

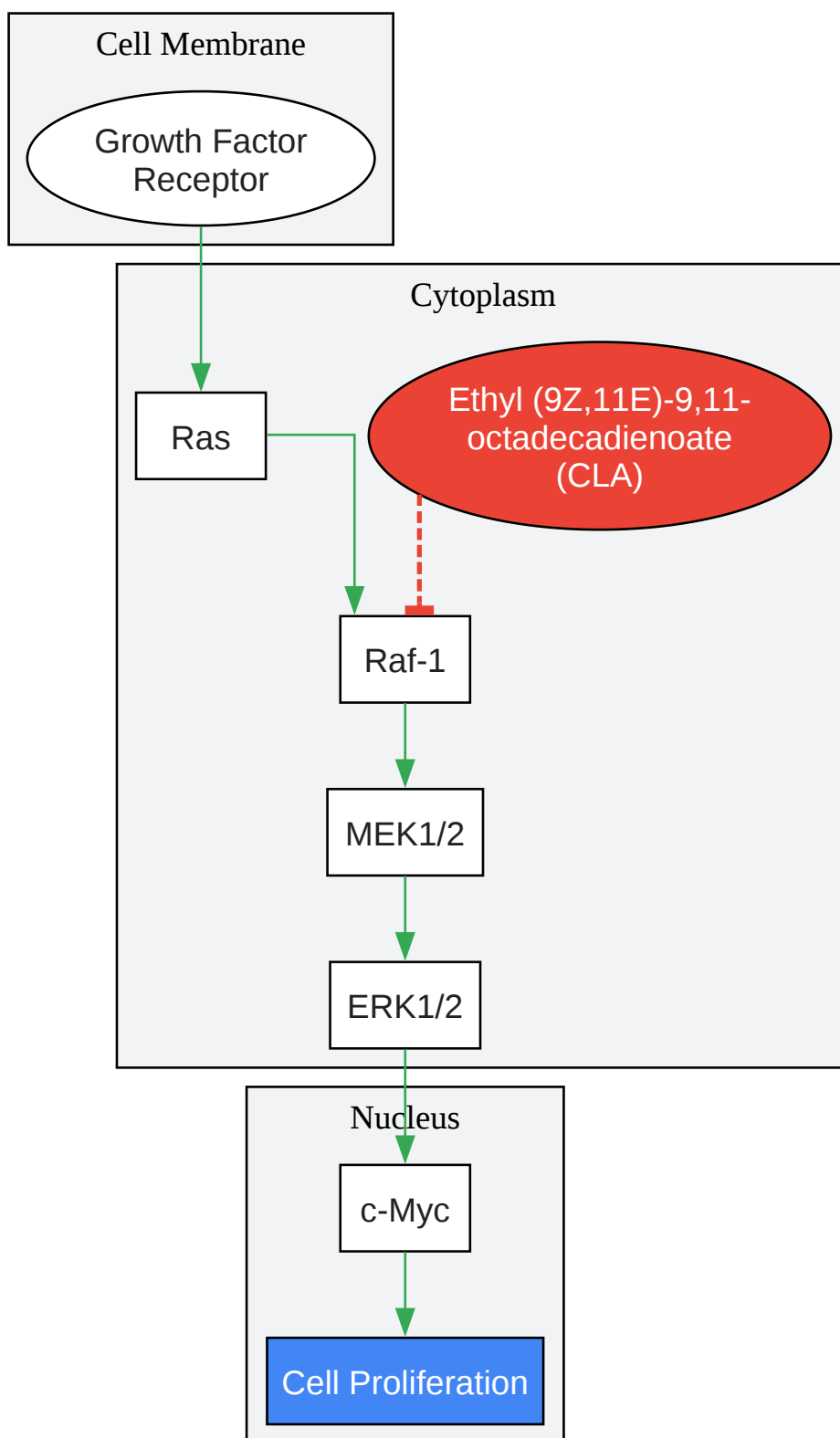
- **Sample Preparation:** The ethyl ester sample is diluted in a suitable solvent (e.g., hexane). If analyzing a complex mixture, a derivatization step to convert all fatty acids to their methyl or ethyl esters (FAMES/FAEEs) might be necessary.
- **GC Separation:**
  - **Injector:** Split/splitless injector, typically set at 250°C.
  - **Carrier Gas:** Helium is commonly used.
  - **Column:** A polar capillary column (e.g., Stabilwax or similar polyethylene glycol phase) is required to separate the different fatty acid ester isomers. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
  - **Oven Program:** A temperature gradient is employed, for example, starting at 100°C, holding for a few minutes, then ramping up to ~240°C. The specific program must be optimized for the separation of CLA isomers.
- **MS Detection:**
  - **Ionization:** Electron Ionization (EI) at 70 eV is standard.
  - **Mass Analyzer:** A quadrupole or similar analyzer scans a mass range of approximately m/z 40-500.
  - **Identification:** The compound is identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of the ethyl ester will show a characteristic molecular ion peak (m/z 308) and fragmentation pattern.

## Biological Activity and Signaling Pathways

Conjugated linoleic acids, including the (9Z,11E) isomer, are known to exert various biological effects, particularly in the contexts of cancer, inflammation, and metabolism.<sup>[8][9][10]</sup> These effects are mediated through the modulation of key cellular signaling pathways.

### Anti-Cancer Effects: Modulation of the ERK-MAPK Pathway

Several studies have demonstrated that CLA can inhibit the proliferation of cancer cells, notably in colon and breast cancer models.<sup>[8][11]</sup> One of the key mechanisms is the downregulation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is crucial for cell proliferation, and its inhibition can lead to cell growth arrest. CLA has been shown to reduce the expression of Raf-1 and the subsequent phosphorylation of ERK1/2, which in turn decreases the expression of downstream targets like the transcription factor c-myc.<sup>[11]</sup>



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Caption: CLA's inhibition of the ERK-MAPK signaling pathway.

## Anti-Inflammatory and Metabolic Effects

CLA isomers are potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR $\alpha$  and PPAR $\gamma$ .<sup>[1]</sup>

- PPAR $\gamma$  Activation: This is linked to improved insulin sensitivity and anti-inflammatory effects.
- PPAR $\alpha$  Activation: This is primarily involved in the regulation of lipid metabolism and fatty acid oxidation.

Furthermore, CLA can inhibit the pro-inflammatory NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.<sup>[1][9]</sup> By preventing the activation of NF- $\kappa$ B, CLA can reduce the expression of various inflammatory cytokines and mediators.

## Summary and Future Directions

Ethyl (9Z,11E)-9,11-octadecadienoate is a biologically active fatty acid ester with potential applications in drug development, particularly in oncology and inflammatory diseases. This guide provides foundational technical information for researchers. Future work should focus on developing and publishing standardized, validated protocols for the stereospecific synthesis and analysis of this compound. Further elucidation of its specific interactions with cellular targets and its efficacy in preclinical and clinical models will be critical to realizing its therapeutic potential.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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